[Leu31,Pro34]-Neuropeptide Y is a synthetic analog of the naturally occurring neuropeptide Y (NPY). It functions as a specific agonist for the Y1 receptor, one of the several receptor subtypes activated by NPY. [, ] This selectivity makes [Leu31,Pro34]-NPY a valuable tool for investigating the physiological roles of the Y1 receptor. [] This analog has been utilized in various studies on human neuroblastoma cell lines and rat PC-12 cells. []
The synthesis of [Leu31,Pro34]-Neuropeptide Y can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the following steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high purity and yield.
The molecular structure of [Leu31,Pro34]-Neuropeptide Y retains the core structure of neuropeptide Y but features distinct conformational properties due to its modifications. The peptide consists of a flexible N-terminal region followed by a structured C-terminal segment that forms an α-helix.
Nuclear magnetic resonance (NMR) studies indicate that while the C-terminal segment maintains an amphipathic helix, the N-terminal region remains disordered, which is essential for receptor interactions.
[Leu31,Pro34]-Neuropeptide Y participates in several biochemical reactions primarily involving its binding to neuropeptide Y receptors (Y1R and Y2R). Key reactions include:
These reactions are crucial for understanding how modifications impact neuropeptide functionality.
The mechanism of action of [Leu31,Pro34]-Neuropeptide Y primarily involves its interaction with neuropeptide Y receptors:
Studies using mutagenesis have highlighted how specific residues contribute to receptor selectivity and activation efficiency.
The physical properties of [Leu31,Pro34]-Neuropeptide Y include:
Chemical properties include:
[Leu31,Pro34]-Neuropeptide Y has several scientific applications:
[Leu³¹,Pro³⁴]-Neuropeptide Y is a 36-amino acid synthetic analog of native Neuropeptide Y (NPY) with precisely engineered substitutions at positions 31 and 34. Its primary structure is: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH₂ [5] [6]. The molecular weight is 4240.9 Da (C₁₈₉H₂₈₄N₅₄O₅₆S), confirmed via mass spectrometry [4] [10].
Two critical residue substitutions distinguish it from native NPY:
These substitutions preserve the overall PP-fold structural motif (characteristic hairpin-like tertiary configuration) while altering receptor interaction dynamics [1] [4].
Table 1: Sequence Comparison with Native Neuropeptide Y
| Position | Native NPY | [Leu³¹,Pro³⁴]-NPY | Biochemical Significance |
|---|---|---|---|
| 31 | Isoleucine | Leucine | Enhanced hydrophobic packing |
| 34 | Glutamine | Proline | Introduces structural rigidity |
| 36 | Tyrosine | C-terminal amidated Tyr | Stabilizes C-terminus |
The peptide features a mandatory C-terminal amidation (Tyr³⁶-NH₂) [4] [6]. This modification:
Amidation reduces the peptide’s isoelectric point and increases solubility in aqueous buffers (≥1 mg/mL in water) [4] [10]. HPLC analyses confirm ≥95% purity with amidation completeness verified through mass spectrometry [4] [6].
Both peptides adopt the PP-fold tertiary structure comprising:
The Leu³¹ and Pro³⁴ substitutions induce localized conformational shifts:
Molecular dynamics simulations reveal a 12% increase in α-helical content in residues 25–31 compared to native NPY. This enhances structural complementarity with the Y₁ receptor’s hydrophobic subpocket [1] [4].
Computational docking studies predict distinct interactions with NPY receptors:
Y₁ Receptor Affinity (Ki = 0.39 nM [4] [10]):
Y₂/Y₅ Receptor Interactions:
Table 2: Predicted Binding Energies to NPY Receptors
| Receptor | ΔG Binding (kcal/mol) | Key Interactions |
|---|---|---|
| Y₁ | -12.9 ± 0.4 | Leu³¹:TM6/7; Arg³³:Glu⁶.²⁹; Tyr³⁶:ECL2 |
| Y₂ | -8.1 ± 0.6 | Partial N-terminal engagement |
| Y₄ | -6.3 ± 0.9 | Minimal C-terminal recognition |
| Y₅ | -9.7 ± 0.5 | Asn⁴:His².⁶⁵; Tyr²⁷:Phe⁵.⁴⁷ |
Free energy perturbation calculations confirm 500-fold selectivity for Y₁ over Y₂ receptors, primarily driven by the Pro³⁴-induced backbone constraint disrupting Y₂ binding geometry [1] [7]. These computational insights align with experimental binding assays showing Y₁-specific displacement of radiolabeled NPY in human neuroblastoma cells [1].
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: